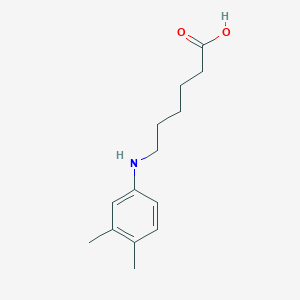
6-(3,4-Dimethylanilino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dimethylanilino)hexanoic acid is an organic compound with the molecular formula C14H21NO2. It is a derivative of hexanoic acid, where the amino group is substituted with a 3,4-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethylanilino)hexanoic acid typically involves the reaction of 3,4-dimethylaniline with hexanoic acid or its derivatives. One common method is the amidation reaction, where 3,4-dimethylaniline reacts with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethylanilino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
6-(3,4-Dimethylanilino)hexanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethylanilino)hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. For example, it may inhibit certain enzymes by blocking their active sites or altering their conformation. The exact pathways involved depend on the specific biological context and target molecules .
Comparison with Similar Compounds
Similar Compounds
Denatonium: Known for its extreme bitterness, denatonium is used as a deterrent in various products.
Aminocaproic acid: This compound is used as an antifibrinolytic agent and has applications in medicine
Uniqueness
6-(3,4-Dimethylanilino)hexanoic acid is unique due to its specific structural features and chemical propertiesIts versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .
Properties
CAS No. |
918133-12-7 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
6-(3,4-dimethylanilino)hexanoic acid |
InChI |
InChI=1S/C14H21NO2/c1-11-7-8-13(10-12(11)2)15-9-5-3-4-6-14(16)17/h7-8,10,15H,3-6,9H2,1-2H3,(H,16,17) |
InChI Key |
FUYMNGLSRXWROV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCCCCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















